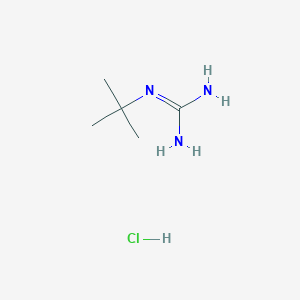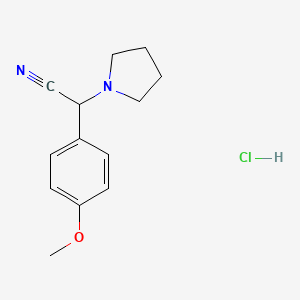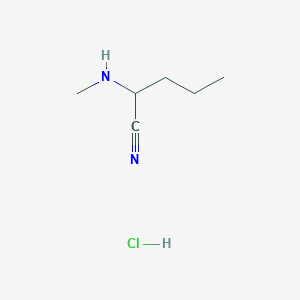
2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid
Vue d'ensemble
Description
2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid, also known as 2-Amino-3-methoxy-4-methylphenylpropionic acid (AMMPPA), is an important organic compound commonly used as a reagent in synthetic chemistry. It is a white crystalline solid with a melting point of 106-108°C and a boiling point of 270°C. This compound is widely used in the synthesis of various organic compounds and has a variety of applications in the pharmaceutical, agricultural, and cosmetic industries.
Applications De Recherche Scientifique
Bioefficacy of Methionine Sources
A study by Vázquez-Añón et al. (2017) on the bioefficacy of 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) examines their chemical, metabolic, and nutritional aspects. This research provides insights into the differences in absorption, metabolic conversion, and biological utilization of these compounds, which could be relevant for understanding the metabolic pathways and bioefficacy of 2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid in monogastric animals Vázquez-Añón et al., 2017.
Sorption of Phenoxy Herbicides
Werner et al. (2012) review the sorption experiments of phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds. This study compiles data on soil–water distribution coefficients and explores the influence of soil parameters on herbicide sorption. The relevance of such studies lies in understanding the environmental behavior and fate of similar compounds, including this compound Werner et al., 2012.
Branched Chain Aldehydes in Foods
Smit et al. (2009) explore the production and breakdown pathways of branched aldehydes, derived from amino acids, in food products. This research might offer a perspective on the potential applications of this compound in flavor chemistry, given its structural similarity to amino acids involved in aldehyde production Smit et al., 2009.
Pharmacological Importance of Syringic Acid
A review on Syringic Acid (SA), a phenolic compound, by Srinivasulu et al. (2018), discusses its occurrence, biosynthesis, and broad range of therapeutic applications. Insights from this study into the antioxidant, antimicrobial, and anti-inflammatory activities of SA could be analogous to the potential pharmacological properties of this compound, highlighting its significance in biomedical research Srinivasulu et al., 2018.
Propriétés
IUPAC Name |
2-amino-3-(2-methoxy-4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-3-4-8(10(5-7)15-2)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXKDGPEOPPSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)


![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407129.png)


![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)
![4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1407135.png)

![4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine](/img/structure/B1407140.png)


